![molecular formula C15H15N3O2 B5621238 1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)
1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Description
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, such as the compound , often involves the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with various diketones. This leads to the formation of pyrimido-pyrrolopyridazine diones, indicating a π-electron rich pyrrole ring in the initial state, especially at position 7 (Tsupak et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives, including the compound of interest, is characterized by a fused pyrrolopyrimidine core. For example, the structure of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a related compound, features paired C-H...O hydrogen bonds forming dimers, which are linked into chains by pi-pi stacking interactions (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrrolopyrimidines undergo various chemical reactions, including electrophilic substitution reactions at specific positions on the pyrrole ring. For instance, halogenation, aminomethylation, acylation, and azo coupling typically occur at position 7, while nitration in acetic acid is primarily directed to position 6 (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The specific physical properties of "1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione" would depend on its molecular configuration and functional groups.
Chemical Properties Analysis
The chemical properties of pyrrolopyrimidines, including reactivity, acidity, and redox behavior, are determined by the nature of the pyrrolopyrimidine core and the substituents attached to it. For instance, the NAD+-NADH type redox ability of certain pyrrolopyrimidine derivatives showcases their potential in mimicking biological redox processes (Igarashi et al., 2006).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-6-(2-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-4-5-7-12(10)18-8-11-13(9-18)16(2)15(20)17(3)14(11)19/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARQPIFCJKNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C(=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
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